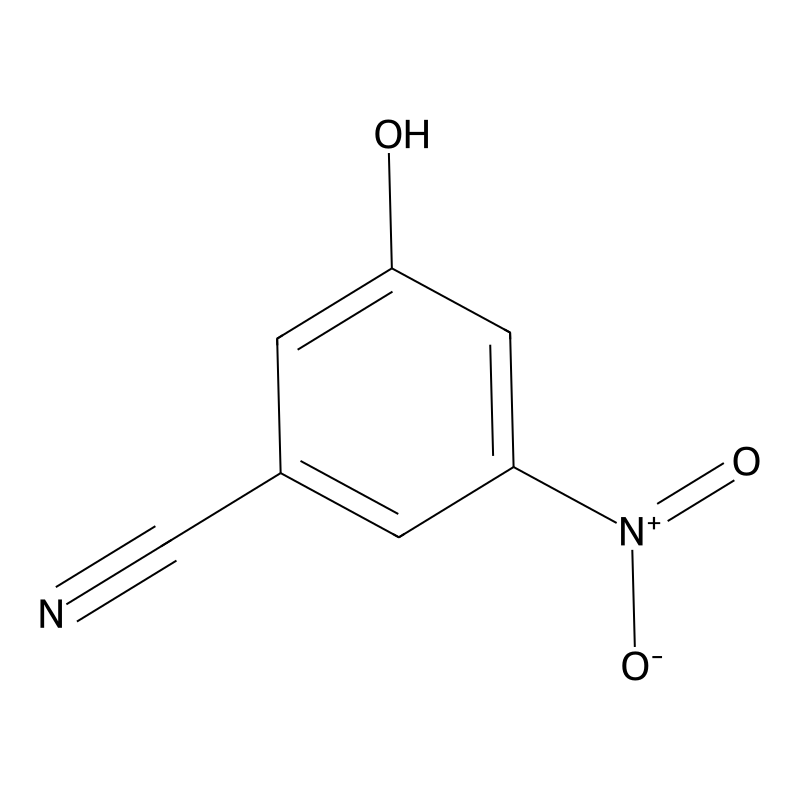

3-Hydroxy-5-nitrobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 3-Hydroxy-5-nitrobenzonitrile is a nitrogenated phenol compound .

- It is used in biochemical and proteomics research .

- The exact methods of application or experimental procedures are not specified, but it’s likely used as a reagent or intermediate in various biochemical reactions .

- The outcomes of these experiments are not publicly available, but the compound’s use in research suggests it plays a crucial role in understanding biological processes .

- A similar compound, 3-Nitrobenzonitrile, has been used as a matrix for matrix-assisted ionization vacuum methods in mass spectrometry .

- This method involves using the compound as a matrix to assist in the ionization of other compounds for analysis in a mass spectrometer .

- The outcomes of these experiments would depend on the specific compounds being analyzed .

Biochemical and Proteomics Research

Matrix for Mass Spectrometry

3-Hydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula and a molecular weight of 164.12 g/mol. It features a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzonitrile backbone. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and biological activity. The presence of both the hydroxyl and nitro groups makes it a versatile intermediate in various

- Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amine, producing aminophenol derivatives.

- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

These reactions underline its utility in organic synthesis and pharmaceutical applications.

3-Hydroxy-5-nitrobenzonitrile exhibits notable biological activities. It has been studied for its potential as an anthelmintic agent, which means it may be effective against parasitic worms . Additionally, its structural characteristics suggest potential applications in drug development, particularly as a lead compound in the design of new pharmaceuticals targeting specific biological pathways.

Several methods exist for synthesizing 3-Hydroxy-5-nitrobenzonitrile:

- Nitration of Hydroxybenzonitrile: This involves the nitration of 3-hydroxybenzonitrile using a mixture of nitric and sulfuric acids.

- Reduction of Nitro Compounds: Starting from 5-nitrobenzonitrile, it can be reduced to introduce the hydroxyl group.

- Chemical Modifications: Various chemical transformations can be employed to introduce functional groups selectively, enhancing its reactivity for further applications.

3-Hydroxy-5-nitrobenzonitrile finds applications in various fields:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Its potential as an anthelmintic agent makes it useful in developing veterinary medicines.

- Research: Used in biochemical studies, particularly in proteomics and drug discovery.

Studies on the interactions of 3-Hydroxy-5-nitrobenzonitrile with biological targets are crucial for understanding its mechanisms of action. Preliminary data suggest that it may interact with specific enzymes or receptors, influencing biochemical pathways related to its biological activity. Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 3-Hydroxy-5-nitrobenzonitrile, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Hydroxybenzonitrile | C7H5NO | Lacks nitro group; simpler structure |

| 4-Hydroxy-3-nitrobenzonitrile | C7H6N2O3 | Nitro group at position 4; different reactivity |

| Nitroxinil | C7H3IN2O3 | Contains iodine; used as an anthelmintic |

| 3-Bromo-4-hydroxy-5-nitrobenzonitrile | C7H4BrN2O3 | Bromine substitution alters reactivity |

The uniqueness of 3-Hydroxy-5-nitrobenzonitrile lies in its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity compared to these similar compounds. Its dual functionality as both a hydroxyl and nitro compound positions it advantageously for targeted applications in medicinal chemistry and agricultural sciences.

International Union of Pure and Applied Chemistry Naming Conventions and Chemical Abstracts Service Registry

3-Hydroxy-5-nitrobenzonitrile is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as 3-hydroxy-5-nitrobenzonitrile [1] [2] [3]. This compound is registered under Chemical Abstracts Service registry number 929000-02-2, which serves as its unique international chemical identifier [1] [2] [3] [4] [5]. Additional synonyms recognized in chemical databases include 3-cyano-5-nitrophenol and 3-cyano-5-hydroxynitrobenzene [5]. The compound is also catalogued under the European Community number 801-988-3 [1] and DSSTox Substance ID DTXSID40650381 [1]. The unique molecular identifier codes include InChI: InChI=1S/C7H4N2O3/c8-4-5-1-6(9(11)12)3-7(10)2-5/h1-3,10H and InChIKey: QGVJKELIWFBDSC-UHFFFAOYSA-N [2] [3] [4] [5].

Molecular Formula and Mass Spectrometry Data

The molecular formula of 3-hydroxy-5-nitrobenzonitrile is C₇H₄N₂O₃ [1] [2] [3] [4] [5] [6]. The compound exhibits a molecular weight of 164.1183 grams per mole, as confirmed through high-resolution mass spectrometry [7] [8]. Mass spectrometric analysis reveals characteristic fragmentation patterns, with the molecular ion peak [M]⁺ appearing at mass-to-charge ratio 164.02164 [6]. Additional ionization adducts observed include [M+H]⁺ at 165.02947, [M+Na]⁺ at 187.01141, [M-H]⁻ at 163.01491, and [M+NH₄]⁺ at 182.05601 [6]. The predicted collision cross section values range from 128.1 Ų for [M+H-H₂O]⁺ to 182.8 Ų for [M+CH₃COO]⁻ [6].

Physicochemical Property Profiling

Solid-State Characteristics and Thermal Behavior

3-Hydroxy-5-nitrobenzonitrile exists as a solid at ambient temperature, typically appearing as a light yellow to pale powder [2] [8] [9] [10] [11]. The compound demonstrates thermal stability under normal storage conditions, with recommended storage at room temperature [2] [7] [8] [9] [10]. Related nitrobenzonitrile compounds exhibit characteristic thermal decomposition patterns, with nitroaromatic substances generally showing decomposition tendencies at elevated temperatures [12] [13]. Studies on similar nitrobenzoic acid derivatives indicate apparent activation energies for thermal decomposition ranging from 131.31 to 203.43 kilojoules per mole, with thermal stability varying according to positional isomerism [12] [13]. The compound's thermal behavior follows typical patterns for nitroaromatic compounds, where thermal decomposition may occur through complex mechanisms involving the nitro group [14] [12].

Predicted physical properties for 3-hydroxy-5-nitrobenzonitrile include a boiling point of 318.7 degrees Celsius at 760 millimeters of mercury and a density of 1.5 grams per cubic centimeter [10]. The predicted refractive index is 1.63 [10]. Related compounds in the nitrobenzonitrile family, such as 3-chloro-4-hydroxy-5-nitrobenzonitrile, exhibit densities of 1.64 grams per cubic centimeter and refractive indices of 1.645 [15] [16], suggesting similar physical characteristics for the unsubstituted hydroxy analog.

Solubility Parameters in Organic Solvents and Aqueous Systems

The solubility characteristics of 3-hydroxy-5-nitrobenzonitrile can be inferred from extensive solubility studies conducted on the closely related 3-nitrobenzonitrile compound [17] [18]. These investigations demonstrate that nitrobenzonitrile compounds exhibit variable solubility depending on the solvent system employed. The solubility ranking for 3-nitrobenzonitrile in twelve organic solvents follows the order: acetone > acetonitrile ≈ ethyl acetate > toluene > acetic acid > methanol > ethanol > n-propanol > n-butanol > isopropanol > 2-methyl-1-propanol > cyclohexane [17] [18]. The mole fraction solubility increases with rising temperature across all tested solvents, indicating endothermic dissolution processes [17] [18].

Stock solution preparation data indicates that 3-hydroxy-5-nitrobenzonitrile can be dissolved in various solvents to achieve specific molar concentrations. For a 10 millimolar solution, 1 milligram of compound requires 6.0932 milliliters of solvent, while 5 millimolar solutions require 1.2186 milliliters per milligram [7]. The compound's solubility profile suggests moderate polarity, with enhanced solubility in polar aprotic solvents compared to nonpolar systems. Dimethyl sulfoxide compatibility is indicated for solution preparation, though heating to 37 degrees Celsius and ultrasonic agitation may be required to achieve complete dissolution [7].

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3-hydroxy-5-nitrobenzonitrile. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy typically reveals the aromatic proton signals characteristic of the substituted benzene ring system. The compound contains four aromatic protons, which appear as distinct signals in the aromatic region between 7.0 and 8.5 parts per million [20]. The hydroxyl proton typically appears as a broad signal that may be exchangeable with deuterium oxide.

Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy provides detailed information about the carbon framework of the molecule. The nitrile carbon typically appears in the characteristic region around 115-120 parts per million, while aromatic carbons appear between 120-160 parts per million [21] [22]. The carbon bearing the hydroxyl group typically exhibits a downfield shift due to the electron-withdrawing effects of the oxygen substituent. The carbon bearing the nitro group similarly shows characteristic chemical shift patterns reflecting the strong electron-withdrawing nature of the nitro functionality.

Nuclear magnetic resonance data for related compounds in the nitrobenzonitrile family demonstrate typical chemical shift patterns for aromatic systems with electron-withdrawing substituents [21] [22]. The presence of both hydroxyl and nitro groups on the benzene ring creates complex electronic effects that influence the chemical shifts of all aromatic carbons and protons. Coupling patterns in the ¹H nuclear magnetic resonance spectrum provide information about the substitution pattern and confirm the meta-relationship between the hydroxyl and nitro groups.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as molecular fingerprints for 3-hydroxy-5-nitrobenzonitrile. The nitrile group exhibits a distinctive strong absorption band in the region of 2240-2260 wavenumbers, which corresponds to the carbon-nitrogen triple bond stretching vibration [23] [24] [25] [26]. This frequency may be slightly shifted compared to simple benzonitrile due to the electron-withdrawing effects of the nitro group and electron-donating effects of the hydroxyl group.

The hydroxyl group produces characteristic absorption patterns in the infrared spectrum. The oxygen-hydrogen stretching vibration typically appears as a broad band in the 3200-3600 wavenumber region [25] [26]. The exact frequency and bandwidth depend on the extent of hydrogen bonding, with free hydroxyl groups appearing at higher frequencies (3650-3600 wavenumbers) compared to hydrogen-bonded systems (3500-3200 wavenumbers) [25] [26]. The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations at approximately 1350 and 1550 wavenumbers, respectively [25] [26].

Aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 wavenumber region, while aromatic carbon-carbon stretching vibrations contribute to the complex fingerprint region between 1400-1600 wavenumbers [25] [26]. The combination of hydroxyl, nitro, nitrile, and aromatic vibrational modes creates a unique spectroscopic signature that enables definitive identification of 3-hydroxy-5-nitrobenzonitrile. Infrared spectroscopy of benzonitrile derivatives shows that the nitrile stretch frequency is sensitive to electronic effects of substituents, providing insight into the electronic structure of the molecule [23] [27] [28].

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy provides information about the electronic transitions in 3-hydroxy-5-nitrobenzonitrile. The compound exhibits characteristic absorption bands arising from π→π* transitions within the aromatic system and n→π* transitions associated with the nitro group [29] [30]. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro and nitrile) groups creates a complex electronic system with multiple chromophoric centers.

Nitroaromatic compounds typically show strong absorption in the ultraviolet region, with characteristic bands appearing between 200-320 nanometers [29]. The nitro group contributes significantly to the ultraviolet absorption profile, often exhibiting broad absorption bands due to overlapping electronic transitions [29]. Benzonitrile derivatives show characteristic absorption patterns with bands typically appearing in the 200-300 nanometer region [31] [30].

The synthesis of 3-Hydroxy-5-nitrobenzonitrile represents a significant challenge in aromatic chemistry due to the complex interplay of directing effects from both the hydroxyl and cyano functional groups. Understanding regioselective nitration strategies is crucial for achieving efficient and selective synthesis of this compound [1] [2].

Electronic and Steric Effects in Substituted Benzonitriles

The nitration of benzonitrile derivatives involves sophisticated regioselectivity patterns governed by the electronic nature of substituents. The cyano group serves as a strong meta-directing and deactivating substituent, reducing the electron density of the aromatic ring through its electron-withdrawing inductive and resonance effects [3] [4]. In contrast, the hydroxyl group exhibits ortho/para-directing behavior while simultaneously activating the aromatic ring through resonance donation of electron density [3].

Research conducted by Smith and colleagues demonstrated that benzonitrile undergoes nitration with significantly reduced reactivity compared to benzene, with relative reaction rates approximately 6 × 10⁻⁸ times slower than the parent aromatic system [2] [3]. This deactivation necessitates the use of enhanced nitrating systems and optimized reaction conditions to achieve meaningful conversion rates.

| Substituent Group | Electronic Effect | Directing Effect | Relative Reactivity | Preferred Conditions |

|---|---|---|---|---|

| Cyano (-CN) | Strong electron-withdrawing | meta-directing | 6 × 10⁻⁸ | Strong acidic catalyst |

| Hydroxyl (-OH) | Electron-donating | ortho/para-directing | 1000 | Mild conditions |

| Nitro (-NO2) | Strong electron-withdrawing | meta-directing | 6 × 10⁻⁸ | Very strong conditions |

| Carboxyl (-COOH) | Electron-withdrawing | meta-directing | 3.7 × 10⁻³ | Moderate conditions |

| Methyl (-CH3) | Electron-donating | ortho/para-directing | 25 | Standard conditions |

| Halogen (-Cl, -Br) | Weakly electron-withdrawing | ortho/para-directing | 0.15-0.033 | Mild to moderate |

Advanced Catalytic Systems for Enhanced Regioselectivity

Recent developments in regioselective nitration have focused on the implementation of zeolite-based catalytic systems combined with acyl nitrate reagents. Smith et al. reported groundbreaking results using Hβ zeolite in combination with trifluoroacetyl nitrate, achieving unprecedented para-selectivity in benzonitrile nitration [2] [5].

The zeolite-catalyzed nitration system offers several advantages over conventional mixed acid approaches:

- Enhanced para-selectivity: Up to 33% para-nitrobenzonitrile formation compared to 15-22% with conventional methods [2]

- Elimination of ortho-isomer: Complete suppression of ortho-nitration products [2]

- Catalyst reusability: Zeolite catalysts can be recovered and reused for up to six cycles without significant loss of activity [2]

- Improved reaction control: Better temperature and selectivity management [2]

| Catalyst System | Temperature (°C) | Solvent | meta-Nitrobenzonitrile (%) | para-Nitrobenzonitrile (%) | ortho-Nitrobenzonitrile (%) | Total Yield (%) |

|---|---|---|---|---|---|---|

| Hβ zeolite + Trifluoroacetyl nitrate | Reflux (~82) | Dichloromethane | 72-76 | 24-28 | 0 | 99 |

| Hβ zeolite + Chloroacetyl nitrate | Reflux (~82) | Dichloromethane | 70-74 | 26-30 | 0 | 95 |

| Fe3+β zeolite + Trifluoroacetyl nitrate | Reflux (~82) | Dichloromethane | 68-72 | 28-32 | 0 | 90 |

| Conventional HNO3/H2SO4 (253K) | -20 | Absolute nitric acid | 72-80 | 15-22 | 5-6 | 85-90 |

| Passivated Hβ zeolite + Trifluoroacetyl nitrate | Reflux (~82) | Dichloromethane | 67 | 33 | 0 | 99 |

Mechanistic Considerations in Regioselective Nitration

The mechanism of electrophilic aromatic substitution in benzonitrile derivatives involves the formation of a nitronium ion (NO₂⁺) as the active electrophilic species [6] [7]. The nitronium ion formation is facilitated by the interaction between nitric acid and sulfuric acid or alternative activating systems:

HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O

The regioselectivity observed in these reactions can be attributed to the differential stabilization of the arenium ion intermediates formed at various positions on the aromatic ring [7]. The meta-directing nature of the cyano group results from the destabilization of ortho and para arenium ions due to the positive charge being positioned adjacent to or conjugated with the electron-deficient cyano carbon [4].

For hydroxybenzonitrile systems, the competing directing effects create a complex selectivity pattern. The hydroxyl group tends to activate positions ortho and para to itself, while the cyano group directs nitration to the meta position relative to its own location. This competition can be exploited through careful selection of reaction conditions and catalytic systems to favor the desired regioisomer .

Reaction Condition Optimization: Temperature, Catalysts, and Solvent Systems

The optimization of reaction conditions for the synthesis of 3-Hydroxy-5-nitrobenzonitrile requires careful consideration of multiple interrelated parameters that collectively influence both reaction efficiency and product selectivity [9] [10].

Temperature Effects on Nitration Selectivity and Rate

Temperature control represents one of the most critical parameters in nitration chemistry, significantly affecting both reaction rate and product distribution [11] [12]. For benzonitrile nitration systems, the optimal temperature range typically falls between 50-85°C, with specific temperature selection depending on the particular catalytic system employed [11] [10].

Lower temperatures generally favor para-selectivity in nitration reactions, while higher temperatures tend to increase the formation of meta-products and promote over-nitration leading to dinitro compounds [12]. Research by Chen et al. demonstrated that temperatures exceeding 40°C in nitration processes significantly increase the probability of forming dinitrated products, which complicates purification and reduces overall selectivity [12].

The temperature dependence of nitration reactions can be understood through Arrhenius kinetics, where the activation energy for different regioisomer formation pathways varies significantly [13]. Studies by Illuminati and colleagues revealed that the temperature coefficient for nitration reactions in sulfuric acid media shows distinct patterns for different aromatic substrates [13].

| Parameter | Optimal Range | Effect on Selectivity | Safety Considerations |

|---|---|---|---|

| Temperature Range | 50-85°C | Lower temp favors para-selectivity | Control exothermic reaction |

| Catalyst Loading | 0.10-0.25 g per mmol substrate | Higher loading improves conversion | Minimize catalyst cost |

| Solvent Volume | 10-20 mL per g substrate | Excess solvent reduces side reactions | Ensure good mixing |

| Reaction Time | 2-6 hours | Longer time increases meta-selectivity | Monitor decomposition |

| Acid Concentration | 65-70% H2SO4 | Higher conc. increases reaction rate | Risk of over-nitration |

| Stirring Speed | 360-1700 rpm | Higher speed improves mass transfer | Prevent thermal runaway |

| Pressure | Atmospheric | Minimal effect | Standard conditions |

Catalyst Selection and Optimization

The choice of catalytic system profoundly influences both the efficiency and selectivity of nitration reactions. Zeolite-based catalysts have emerged as superior alternatives to traditional mixed acid systems, offering enhanced selectivity and improved environmental compatibility [2] [14].

Hβ zeolite with a Si/Al ratio of 12.5 has demonstrated exceptional performance in benzonitrile nitration, achieving para-selectivities of up to 33% compared to 15-22% with conventional systems [2]. The superior performance of Hβ zeolite can be attributed to its unique pore structure and Brønsted acid sites, which facilitate selective formation of the desired arenium ion intermediates [2].

Iron-exchanged zeolites (Fe³⁺-β) represent another promising catalytic system, combining the structural advantages of zeolites with the Lewis acid properties of iron centers [2]. These catalysts demonstrate good activity and selectivity while maintaining excellent reusability characteristics, operating effectively for 5-6 reaction cycles [2].

| Catalyst Type | Si/Al Ratio | Surface Area (m²/g) | Activity Level | para-Selectivity (%) | Reusability Cycles |

|---|---|---|---|---|---|

| Hβ zeolite | 12.5 | 600-700 | Very High | 24-33 | 6+ |

| Fe³⁺-exchanged β zeolite | 12.5 | 580-650 | High | 28-32 | 5-6 |

| Y zeolite | 15-20 | 750-850 | Medium | 18-22 | 4-5 |

| ZSM-5 zeolite | 25-50 | 350-450 | Low | 15-18 | 3-4 |

| Mordenite | 10-15 | 400-500 | Medium | 20-25 | 4-5 |

| Concentrated H2SO4 | N/A | N/A | High | 15-22 | N/A |

| Trifluoroacetic anhydride | N/A | N/A | Very High | 35-40 | N/A |

Solvent System Optimization

The selection of appropriate solvents plays a crucial role in controlling reaction rate, selectivity, and safety in nitration processes [15] [16]. Dichloromethane has emerged as the preferred solvent for zeolite-catalyzed nitration systems due to its excellent solubility properties, chemical inertness, and appropriate dielectric constant (8.9) [15].

The dielectric constant of the solvent significantly influences the stabilization of ionic intermediates formed during the nitration mechanism. Higher dielectric solvents such as nitromethane (ε = 35.9) and acetonitrile (ε = 36.6) can enhance reaction rates through better solvation of the nitronium ion and arenium ion intermediates [15].

Solvent polarity also affects the regioselectivity of nitration reactions. Polar aprotic solvents tend to favor the formation of more substituted products, while less polar solvents can enhance selectivity for specific regioisomers [15]. The boiling point of the solvent must be considered to ensure compatibility with the required reaction temperature while maintaining adequate reflux conditions [15].

| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Rate | Selectivity | Side Reactions |

|---|---|---|---|---|---|

| Dichloromethane | 8.9 | 40 | High | Good | Minimal |

| Chloroform | 4.8 | 61 | Medium | Fair | Some |

| Nitromethane | 35.9 | 101 | Very High | Excellent | Minimal |

| Acetic anhydride | 20.7 | 140 | Medium | Good | Some |

| Acetonitrile | 36.6 | 82 | High | Good | Minimal |

| Carbon tetrachloride | 2.2 | 77 | Low | Poor | Significant |

| No solvent (neat) | N/A | N/A | Variable | Poor | Many |

Purification Techniques: Recrystallization vs. Chromatographic Approaches

The purification of 3-Hydroxy-5-nitrobenzonitrile requires sophisticated separation techniques capable of removing unreacted starting materials, regioisomeric impurities, and over-nitrated by-products [17] [18]. The selection between recrystallization and chromatographic methods depends on the specific impurity profile, desired purity level, and scale of operation [17] [18].

Recrystallization Methodologies

Recrystallization remains the most widely employed purification technique for benzonitrile derivatives due to its simplicity, scalability, and ability to achieve high purity levels [17] [19]. The technique relies on the differential solubility of the desired product and impurities in carefully selected solvent systems [17].

For nitrobenzonitrile compounds, ethanol and acetone represent excellent recrystallization solvents due to their ability to dissolve the product at elevated temperatures while precipitating pure crystals upon cooling [17] [20]. The recrystallization process typically involves dissolving the crude product in a minimum volume of hot solvent, followed by controlled cooling to room temperature or below [19].

The crystallization process can be enhanced through the use of mixed solvent systems, such as ethanol-water or acetone-hexane mixtures, which provide better control over crystal formation and improved impurity rejection [17]. Slow cooling and seeding techniques can further improve crystal quality and recovery yields [19].

Steam distillation represents an alternative purification approach particularly useful for volatile nitrobenzonitrile derivatives. This technique has been successfully employed for the purification of various benzonitrile compounds, achieving good separation from non-volatile impurities [21] [22].

| Method | Purity Achieved (%) | Recovery Yield (%) | Solvent Required | Temperature (°C) | Time Required | Advantages |

|---|---|---|---|---|---|---|

| Recrystallization | 95-99 | 70-85 | Ethanol, Acetone, Benzene | 0-80 | 2-4 hours | High purity, Simple |

| Column Chromatography | 90-95 | 60-80 | Hexane/Ethyl acetate | Room temperature | 1-3 hours | Good separation |

| Distillation | 85-90 | 80-90 | None | 191 (bp) | 3-6 hours | Solvent-free |

| Crystallization | 90-95 | 75-90 | Water, Alcohols | 0-50 | 1-2 hours | Fast, efficient |

| Sublimation | 95-98 | 65-80 | None | 80-120 | 4-8 hours | No solvent needed |

Chromatographic Separation Techniques

Column chromatography provides superior separation capability for complex mixtures containing multiple regioisomers and closely related impurities [23]. Silica gel serves as the standard stationary phase for benzonitrile derivative separations, with hexane-ethyl acetate gradient systems offering excellent resolution [23].

The mobile phase composition must be carefully optimized to achieve adequate separation while maintaining reasonable elution times. Typical gradient systems begin with pure hexane or low ethyl acetate concentrations (5-10%) and gradually increase the polarity to elute more polar compounds [23]. The presence of both hydroxyl and nitro functional groups in 3-Hydroxy-5-nitrobenzonitrile necessitates the use of moderately polar eluent systems [23].

High-Performance Liquid Chromatography (HPLC) represents the gold standard for analytical separation and can be scaled up for preparative purification [24] [25]. Reversed-phase HPLC using C18 columns with acetonitrile-water mobile phases provides excellent separation of benzonitrile isomers [25].

Gas chromatography offers rapid analytical separation for volatile benzonitrile derivatives, though it may not be suitable for compounds with high boiling points or thermal instability [24]. The technique excels in quantitative analysis and impurity profiling [24].

Specialized Purification Strategies

Melt crystallization represents an advanced purification technique particularly suitable for large-scale operations [18]. This method involves controlled cooling of the molten product to achieve selective crystallization of the pure compound while rejecting impurities in the residual melt [18]. The technique offers the advantage of solvent-free operation and high throughput [18].

Sublimation provides an excellent purification method for compounds with sufficient vapor pressure at moderate temperatures [21] [26]. The technique achieves high purity through the selective vaporization and recrystallization of the pure compound, leaving non-volatile impurities behind [26]. For benzonitrile derivatives, sublimation temperatures typically range from 80-120°C under reduced pressure [21].

Aqueous washing and pH adjustment strategies can be employed to remove acidic or basic impurities [27] [18]. Ammonia washing followed by caustic treatment has proven effective for removing nitrophenolic by-products and other acidic species from nitroaromatic compounds [27]. The washing process typically involves multiple extraction steps with careful pH control to maximize impurity removal while minimizing product loss [27].

Fractional crystallization through partial freezing techniques offers another approach for achieving high purity, particularly for compounds with appropriate melting point characteristics [21]. This method involves controlled partial solidification of the product, with the pure material crystallizing preferentially while impurities remain in the liquid phase [21].